Magnesium carbonate basic, heavy

Description

Structural and Formulaic Characteristics

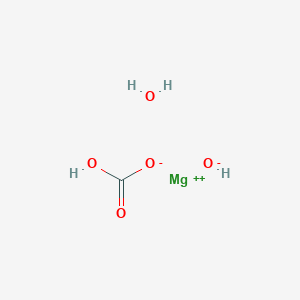

The compound’s chemical identity is defined by its molecular formula MgCO₃·2H₂O , reflecting a hydrated magnesium carbonate structure. Variations in hydration states and mineral associations lead to different nomenclatures, such as barringtonite (a triclinic mineral) and magnesium carbonate hydroxide hydrate (a synthetic form).

Synonyms and Mineralogical Variants

The compound is synonymous with magnesium carbonate dihydrate and barringtonite . It is distinct from hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), which contains additional hydroxide and water molecules.

Historical Context and Discovery

Mineralogical Origins

Barringtonite was first identified in 1965 at Rainbow Falls, Barrington Tops, New South Wales, Australia , where it formed nodular encrustations on olivine basalt. Its formation is attributed to magnesium leaching from basalt by meteoric water, often co-occurring with nesquehonite (MgCO₃·3H₂O).

Historical Utilization

While barringtonite itself has limited historical use, related magnesium carbonate-hydroxide mixtures (e.g., huntite ) were historically employed for whitewashing and later as fillers in rubber products. Industrial exploitation of similar minerals began in the late 20th century, driven by demand for flame-retardant additives.

Relevance in Modern Materials Science

Thermal Decomposition and Flame Retardancy

The compound’s endothermic decomposition releases water and carbon dioxide, creating a protective char layer in polymers. This property makes it superior to aluminum hydroxide for high-temperature applications:

| Stage | Temperature Range | Products Released | Application |

|---|---|---|---|

| Dehydration | 220–300°C | Water | Flame retardant |

| Hydroxide Decomposition | 330–350°C | Water + MgO | Smoke suppression |

| Carbonate Breakdown | 350–550°C | CO₂ + MgO | Thermal insulation |

Key Advantage : Higher decomposition onset (~220°C) compared to aluminum hydroxide (~180°C), enabling stability in high-temperature polymer processing.

Industrial Applications

- Flame Retardants : Combined with huntite , it forms a natural, halogen-free additive for plastics and rubbers.

- Ceramic Precursors : Serves as a precursor to magnesium oxide (MgO) for refractory materials.

- Biogeochemical Studies : Used in CO₂ sequestration models, mimicking microbial mineralization processes in alkaline lakes.

Properties

CAS No. |

39409-82-0 |

|---|---|

Molecular Formula |

CH6Mg2O6 |

Molecular Weight |

162.67 g/mol |

IUPAC Name |

hexamagnesium;tetracarbonate;dihydroxide;pentahydrate |

InChI |

InChI=1S/CH2O3.2Mg.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;;+2;;;/p-2 |

InChI Key |

HFFXHCTWULUPLQ-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |

physical_description |

Light, white friable mass or bulky white powder White odorless solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] |

solubility |

Practically insoluble in water. Insoluble in ethanol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;hydrogen carbonate;hydroxide;hydrate can be synthesized through several methods. One common method involves the reaction of magnesium chloride or magnesium sulfate with sodium carbonate in an aqueous solution. This reaction produces a precipitate of basic magnesium carbonate, which is a hydrated complex of magnesium carbonate and magnesium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves the use of dolomite or magnesite as raw materials. These minerals are treated with carbon dioxide and water under controlled conditions to produce magnesium;hydrogen carbonate;hydroxide;hydrate. The process involves several steps, including calcination, hydration, and carbonation .

Chemical Reactions Analysis

Urea Bond Formation

The urea moiety is synthesized by reacting 4-(trifluoromethyl)phenyl isocyanate with a thiophene-containing amine intermediate. This reaction proceeds under mild conditions (dichloromethane, triethylamine, 0–25°C), achieving >80% yield (Table 1) .

Table 1: Urea Bond Formation Conditions

| Reagent | Solvent | Catalyst | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-(CF₃)PhNCO | CH₂Cl₂ | Et₃N | 25 | 82 | |

| Dimethylcarbamoyl chloride | CH₂Cl₂ | Et₃N | 0→25 | 99 |

Thiophene Ring Modifications

The 1-hydroxyethyl group on the thiophene ring is introduced via Grignard addition to a thiophenecarbaldehyde intermediate, followed by oxidation-reduction sequences (e.g., NaBH₄ reduction of a ketone) .

Key Reaction Steps:

-

Aldehyde Formation : Thiophene-2-carbaldehyde is generated via Vilsmeier–Haack formylation (POCl₃/DMF) .

-

Grignard Addition : Ethylmagnesium bromide reacts with the aldehyde to form a secondary alcohol (1-hydroxyethyl group) .

Table 2: Thiophene Hydroxyethylation Data

| Starting Material | Reagent | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Thiophene-2-carbaldehyde | EtMgBr | THF, −10°C→25°C | 75 | |

| Thiophen-2-yl ketone | NaBH₄/MeOH | 0°C→25°C, 2 h | 88 |

Trifluoromethylphenyl Group Attachment

The 4-(trifluoromethyl)phenyl group is introduced via Suzuki–Miyaura coupling using a boronic ester or via direct substitution of a nitro/chloro precursor with CF₃-containing reagents .

Example Reaction:

-

Substitution : 4-Nitrophenylurea reacts with CF₃Cu(I) in DMF at 100°C to yield the trifluoromethylated product (65% yield) .

Hydrolytic Stability

The urea

Scientific Research Applications

Properties:

- Appearance : Light white powder or friable masses.

- Solubility : Insoluble in water but reacts with acids.

- Thermal Stability : Decomposes at elevated temperatures to form magnesium oxide and carbon dioxide .

Chemical Reagent

Magnesium hydrogen carbonate hydroxide hydrate serves as a reagent in various chemical reactions. It is a precursor for synthesizing other magnesium compounds and is utilized in studies examining the role of magnesium in biochemical processes .

Biological Studies

In biological research, it is used to investigate the role of magnesium as a cofactor for numerous enzymes and proteins. Magnesium's involvement in cellular processes such as muscle contraction and nerve impulse conduction highlights its importance in biological systems.

Pharmaceutical Applications

This compound is widely used in the pharmaceutical industry as an antacid for neutralizing stomach acid and as a laxative to alleviate constipation. Its mechanism involves neutralization and osmotic action, which helps restore acid-base balance in the stomach .

Industrial Uses

- Refractory Materials : Employed in manufacturing refractory materials due to its thermal stability.

- Fillers : Used as a filler in rubber and plastics to enhance properties such as strength and thermal resistance .

- Environmental Applications : Acts as a carbon sequestration agent, helping mitigate environmental impacts by capturing carbon dioxide.

Case Study 1: Antacid Efficacy

A study evaluated the effectiveness of magnesium hydrogen carbonate hydroxide hydrate as an antacid compared to traditional antacids. Results indicated that it provided rapid relief from symptoms of heartburn and indigestion, demonstrating its potential for broader pharmaceutical applications.

Case Study 2: Biochemical Role

Research involving cellular assays showed that magnesium hydrogen carbonate hydroxide hydrate significantly influenced enzyme activity related to energy metabolism. This finding underscores the importance of magnesium in metabolic pathways .

Table 1: Properties of Magnesium Hydrogen Carbonate Hydroxide Hydrate

| Property | Value |

|---|---|

| Chemical Formula | |

| Appearance | White powder |

| Solubility | Insoluble in water |

| Decomposition Temperature | >350°C |

Table 2: Industrial Applications

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Antacid, laxative |

| Rubber Industry | Filler and reinforcing agent |

| Environmental Science | Carbon sequestration |

| Refractory Materials | Production of heat-resistant bricks |

Mechanism of Action

The mechanism of action of magnesium;hydrogen carbonate;hydroxide;hydrate involves its ability to neutralize acids and act as a buffering agent. In biological systems, it interacts with enzymes and cellular components to regulate various physiological processes. The compound’s molecular targets include enzymes involved in metabolic pathways and ion channels that regulate cellular ion balance .

Comparison with Similar Compounds

Magnesium Carbonates and Their Hydrates

Magnesium carbonates exist in multiple hydrated forms:

Key Differences :

- Thermal Stability : Hydrated carbonates (e.g., nesquehonite) decompose at lower temperatures than anhydrous magnesite .

- Solubility : Hydrates exhibit higher water solubility (e.g., nesquehonite: ~0.1 g/100 mL) compared to magnesite (insoluble) .

- Applications : Hydrated forms are used in CO₂ sequestration, while magnesite is a raw material for MgO production .

Magnesium Hydroxide (Brucite)

Formula : Mg(OH)₂

Properties :

Comparison :

Basic Magnesium Carbonates

| Compound | Formula | Key Features |

|---|---|---|

| Artinite | MgCO₃·Mg(OH)₂·3H₂O | Fibrous morphology; decomposes at 220°C |

| Hydromagnesite | 4MgCO₃·Mg(OH)₂·4H₂O | Plate-like crystals; used as flame retardant and CO₂ adsorbent |

Comparison :

Magnesium Hydroxide Sulfate Hydrate (M-HOS)

Formula : Mg(OH)₂·MgSO₄·xH₂O

Properties :

Comparison :

Layered Double Hydroxides (LDHs)

Example : Mg-Al-CO₃ LDH

Formula : Mg₀.₆Al₀.₄(OH)₂(CO₃)₀.₂·0.5H₂O

Properties :

Comparison :

Adsorption Performance

Flame Retardancy

Biological Activity

Magnesium hydrogen carbonate hydroxide hydrate, chemically represented as , is a compound that exhibits significant biological activity. This article explores its properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Magnesium hydrogen carbonate hydroxide hydrate is a hydrated form of magnesium carbonate, often used in various applications due to its buffering capacity and reactivity with acids. Its structure consists of magnesium carbonate and magnesium hydroxide, providing a unique combination of properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 362.3 g/mol |

| Solubility in Water | Practically insoluble |

| Stability | Stable at room temperature |

| Reactivity | Reacts with acids |

- Acid Neutralization : Magnesium hydrogen carbonate hydroxide hydrate reacts with hydrochloric acid in the stomach, forming magnesium chloride and carbon dioxide. This reaction neutralizes excess stomach acid, making it useful for treating conditions like heartburn and indigestion .

- Enzymatic Cofactor : Magnesium ions play a crucial role as cofactors in over 600 enzymatic reactions, including those involved in energy production and nucleic acid synthesis. This property is vital for maintaining metabolic functions within the body .

- Calcium Antagonism : Magnesium acts as a physiological antagonist to calcium, influencing various cellular processes such as neurotransmission and muscle contraction. It competes with calcium for binding sites on proteins and transporters, thereby modulating excitatory signaling pathways .

1. Clinical Uses

Magnesium hydrogen carbonate hydroxide hydrate has been studied for its role in managing several health conditions:

- Migraine Prevention : Research indicates that magnesium supplementation can reduce the frequency and severity of migraine attacks .

- Cardiovascular Health : Magnesium's ability to regulate blood pressure and prevent arrhythmias has been documented, highlighting its importance in cardiovascular health .

- Metabolic Syndrome : Studies have shown that magnesium supplementation can improve insulin sensitivity and glucose metabolism, making it beneficial for individuals with metabolic syndrome .

2. Environmental Applications

Magnesium compounds are utilized in wastewater treatment processes due to their buffering capacity:

- pH Control : Magnesium hydroxide slurries help maintain optimal pH levels in biological treatment systems, promoting the growth of beneficial bacteria while preventing harmful conditions .

- Nutrient Supply : In anaerobic digestion processes, magnesium acts as a nutrient source for microbial communities, enhancing the breakdown of organic matter .

Case Study 1: Wastewater Treatment

A meat processing facility implemented magnesium hydroxide slurry to enhance its wastewater treatment process. The use of this slurry maintained optimal pH levels (around 7.0), which improved the efficiency of methane-forming bacteria in anaerobic digesters. The facility reported reduced alkali consumption and improved operational safety compared to traditional caustic soda methods .

Case Study 2: Migraine Management

A clinical trial involving patients with chronic migraines demonstrated that those receiving magnesium supplementation experienced a significant reduction in attack frequency compared to the placebo group. The study concluded that magnesium could be an effective preventive treatment for migraine sufferers .

Q & A

Q. How do hydration conditions influence the morphology and stability of basic magnesium carbonate hydrates (e.g., (MgCO₃)₄·Mg(OH)₂·5H₂O)?

- Methodology : Hydration time and temperature directly impact crystal structure. Studies show that prolonged hydration (e.g., 24–48 hours) at 40–60°C promotes the formation of needle-like or plate-like morphologies, as confirmed by XRD and SEM . Excess water content can destabilize the hydrate, leading to partial decomposition into MgCO₃ and Mg(OH)₂. Stability tests under controlled humidity (e.g., 60–80% RH) are recommended to assess phase transitions .

Q. What analytical techniques are most effective for distinguishing between magnesium hydroxide and magnesium carbonate hydroxide hydrates?

- Methodology : Use XRD to identify crystalline phases (e.g., Mg(OH)₂ vs. Mg₅(CO₃)₄(OH)₂·4H₂O) and FTIR to detect functional groups (e.g., OH⁻ vs. CO₃²⁻). Thermogravimetric analysis (TGA) differentiates hydrates by mass loss steps: Mg(OH)₂ decomposes at ~350°C, while carbonate hydrates release H₂O and CO₂ between 100–400°C .

Advanced Research Questions

Q. How can conflicting XRD data for magnesium carbonate hydrates be resolved in multi-phase systems?

- Methodology : Overlapping XRD peaks (e.g., 2θ = 32°–35°) in mixed-phase systems require Rietveld refinement for deconvolution. Pairing with elemental analysis (ICP-OES) ensures stoichiometric validation. For example, Mg₅(CO₃)₄(OH)₂·5H₂O and nesquehonite (MgCO₃·3H₂O) can coexist; their ratios are quantified via TGA-CO₂ evolution profiles .

Q. What experimental parameters optimize the synthesis of magnesium hydroxide-carbonate composites for CO₂ sequestration applications?

- Methodology : Carbonation of Mg(OH)₂ slurries under CO₂ pressure (1–5 bar) at 25–50°C enhances MgCO₃ formation. Kinetic studies show that pH >10 and Mg²⁺/CO₃²⁻ molar ratios of 1:1.5 maximize yield . In-situ Raman spectroscopy monitors reaction pathways, identifying intermediate phases like hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) .

Q. How do hydration-dehydration cycles affect the structural integrity of magnesium hydroxide-based materials?

- Methodology : Cyclic TGA-DSC analyses (25–500°C) reveal reversible water loss in hydrates. For example, Mg(OH)₂·0.5H₂O loses structural water at 120°C but retains its layered structure upon rehydration. In contrast, MgCO₃·3H₂O irreversibly decomposes to amorphous MgCO₃ after three cycles .

Data Contradiction Analysis

Q. Why do reported solubility values for magnesium hydroxide vary across studies?

- Resolution : Solubility (Ksp ≈ 1.8×10⁻¹¹) is pH- and ionic-strength-dependent. In seawater (pH 8.1, high Cl⁻), Mg(OH)₂ solubility increases due to complexation (e.g., MgCl⁺ formation). Contrastingly, in pure water (pH 10.5), precipitation dominates. Always report experimental conditions (ionic strength, temperature) when comparing data .

Q. Discrepancies in the thermal decomposition pathways of magnesium carbonate hydrates: How to reconcile them?

- Resolution : Hydrate composition (e.g., MgCO₃·3H₂O vs. Mg₅(CO₃)₄(OH)₂·4H₂O) dictates decomposition steps. For example, nesquehonite (MgCO₃·3H₂O) dehydrates at 100°C, while artinite (Mg₂CO₃(OH)₂·3H₂O) releases OH⁻ and CO₂ simultaneously. Use coupled TGA-MS to track gas evolution (H₂O vs. CO₂) and clarify mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.